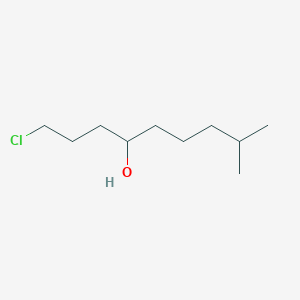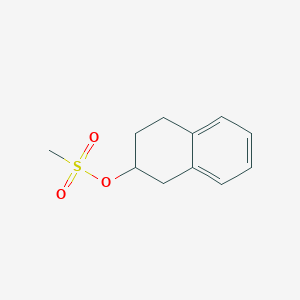
4-((Tert-butoxycarbonyl)methylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tert-butoxycarbonyl)methylamino)butanoic acid is a chemical compound with a complex structure that includes a butanoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)methylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tert-butoxycarbonyl)methylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives.
Applications De Recherche Scientifique
4-((Tert-butoxycarbonyl)methylamino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and proteins for biochemical studies.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((Tert-butoxycarbonyl)methylamino)butanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, methyl ester
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-
Uniqueness
What sets 4-((Tert-butoxycarbonyl)methylamino)butanoic acid apart from similar compounds is its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of amine groups.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)7-11-6-4-5-8(12)13/h11H,4-7H2,1-3H3,(H,12,13) |
Clé InChI |
JELISUHKJFFCGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)


![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)


![4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline](/img/structure/B8765039.png)
![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8765042.png)
![6-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8765045.png)
![METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B8765055.png)
![2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B8765061.png)


